2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a chloro group, a p-tolyl group, and a trifluoromethyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the p-tolyl group.
Reduction: Reduction reactions may target the pyrimidine ring or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include oxidized derivatives of the p-tolyl group.
Reduction: Reduced forms of the pyrimidine ring or dechlorinated products.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(p-tolyl)pyrimidin-4-amine: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-2-chloropyrimidin-4-amine: Lacks the p-tolyl group.
N-(p-Tolyl)-5-(trifluoromethyl)pyrimidin-4-amine: Lacks the chloro group.
Uniqueness
2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, p-tolyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
847862-98-0 |
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Molecular Formula |
C12H9ClF3N3 |
Molecular Weight |
287.67 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3/c1-7-2-4-8(5-3-7)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19) |
InChI Key |
OZWOVYUILXZEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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